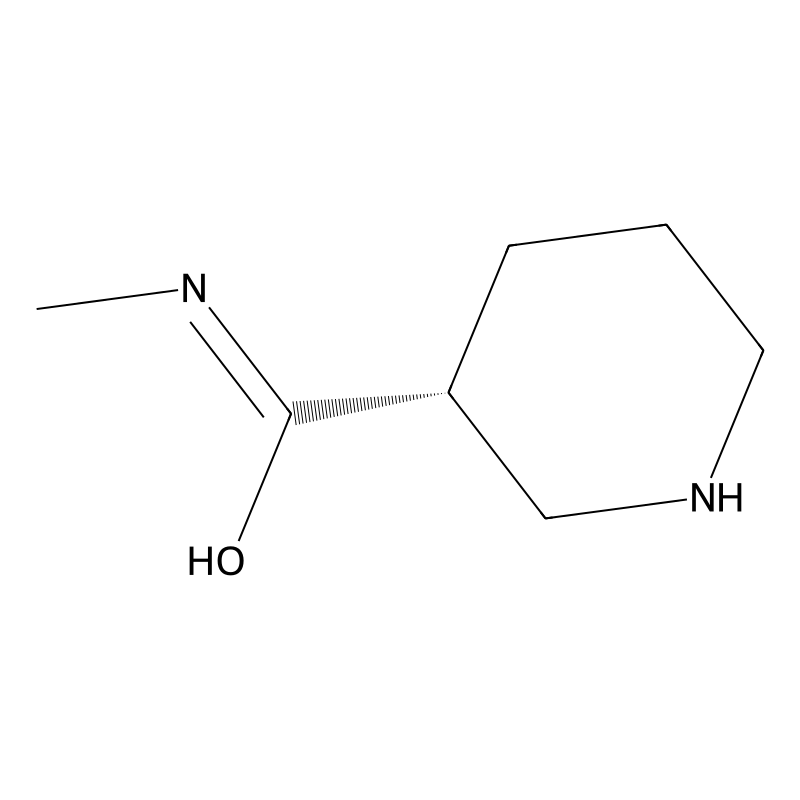

(3R)-N-methylpiperidine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(3R)-N-methylpiperidine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 142.20 g/mol. It features a piperidine ring substituted with a methyl group at the nitrogen and a carboxamide functional group at the third position. This compound is recognized for its potential therapeutic applications, particularly in the modulation of biological pathways involving fatty acid amide hydrolase.

- Hydrolysis: Under acidic or basic conditions, (3R)-N-methylpiperidine-3-carboxamide can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- N-Alkylation: The nitrogen atom in the piperidine ring can participate in N-alkylation reactions, leading to derivatives with varying alkyl groups.

- Acylation: The amine group can react with acyl chlorides or anhydrides to form more complex amides.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that (3R)-N-methylpiperidine-3-carboxamide has notable biological activities, particularly as a modulator of the endocannabinoid system. It has been studied for its interaction with fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibition of this enzyme may lead to increased levels of these neuromodulators, potentially providing therapeutic effects in pain management, anxiety, and other neurological disorders .

Several synthesis methods have been documented for (3R)-N-methylpiperidine-3-carboxamide:

- Direct Amide Formation: The reaction of N-methylpiperidine with carboxylic acids under dehydrating conditions can yield the desired amide.

- Reduction of N-Methylpiperidine-3-carboxylic Acid: Starting from N-methylpiperidine-3-carboxylic acid, reduction can be performed using reducing agents such as lithium aluminum hydride.

- Boc Protection Strategy: The use of Boc (tert-butyloxycarbonyl) protection on the amine followed by acylation and subsequent deprotection is another viable synthetic route .

(3R)-N-methylpiperidine-3-carboxamide has applications primarily in medicinal chemistry and pharmacology. Its role as a fatty acid amide hydrolase inhibitor positions it as a candidate for developing treatments for conditions such as:

- Chronic pain

- Inflammatory disorders

- Neurodegenerative diseases

- Anxiety and depression

Additionally, it serves as a valuable building block in organic synthesis for creating more complex pharmaceutical compounds .

Studies have shown that (3R)-N-methylpiperidine-3-carboxamide interacts effectively with fatty acid amide hydrolase, leading to reversible inhibition. This interaction suggests its potential utility in enhancing endocannabinoid signaling by preventing the breakdown of endogenous cannabinoids. In vitro assays have demonstrated its efficacy in increasing anandamide levels, which may contribute to its therapeutic effects .

Several compounds share structural similarities with (3R)-N-methylpiperidine-3-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-methylpiperidine-2-carboxamide | Piperidine ring, carboxamide at position 2 | Different position of carboxamide affects activity |

| 4-(N-Methylpiperidin-4-yl)butanoic acid | Longer carbon chain attached to piperidine | Potentially different pharmacokinetics |

| 1-(4-Chlorophenyl)-N-methylpiperidine-2-carboxamide | Chlorine substitution on phenyl ring | Enhanced binding affinity |

These compounds differ primarily in their functional groups and positions on the piperidine ring, which can significantly influence their biological activity and pharmacological profiles .

Chiral piperidine scaffolds constitute a cornerstone of modern pharmaceutical design, accounting for 9 of 245 FDA-approved drugs between 2015 and 2020. The piperidine ring’s saturated six-membered structure provides conformational rigidity while maintaining synthetic flexibility for functionalization. In (3R)-N-methylpiperidine-3-carboxamide, the carboxamide group at the 3-position introduces hydrogen-bonding capacity, enabling interactions with biological targets such as enzymes and receptors.

Recent advances highlight piperidine derivatives in therapies ranging from anticancer agents (e.g., niraparib) to neurology drugs (e.g., rolipitant). The scaffold’s adaptability stems from:

- Stereochemical tunability: Enantiomers often exhibit divergent pharmacokinetic profiles.

- Bioisosteric potential: The carboxamide group can mimic peptide bonds in protease inhibitors.

- Synthetic accessibility: Commercial availability of chiral precursors facilitates large-scale production.

Stereochemical Significance of the (3R) Configuration

The (3R) stereochemistry in N-methylpiperidine-3-carboxamide confers distinct advantages in drug-target interactions. X-ray crystallography studies of analogous compounds reveal that the R-configuration positions the carboxamide group axially, enabling optimal hydrogen bonding with residues in enzymatic active sites. For instance, in melanoma cell lines, (3R)-configured piperidine-3-carboxamides demonstrated 18-fold greater antiproliferative activity (IC~50~ = 0.88 μM) compared to their (3S) counterparts.

Key stereochemical considerations include:

- Enantioselective synthesis: Asymmetric hydrogenation of pyridine precursors achieves enantiomeric excess >99%.

- Metabolic stability: The methyl group at nitrogen mitigates oxidative deamination, extending half-life in vivo.

- Target selectivity: Molecular dynamics simulations show (3R) forms stable complexes with kinase domains absent in (3S).

Asymmetric Catalytic Approaches to Piperidine Ring Formation

Contemporary synthetic routes to (3R)-N-methylpiperidine-3-carboxamide prioritize catalytic asymmetric methods for constructing the chiral piperidine core. Three dominant strategies emerge from recent literature:

Rhodium-Catalyzed Reductive Heck Reactions

A 2023 study demonstrated Rh-catalyzed asymmetric reductive carbometalation of dihydropyridines with aryl/vinyl boronic acids, achieving 86–98% yields and 91–99% ee [1]. This three-step sequence involves:

- Partial pyridine reduction to dihydropyridine

- Rh/(R)-BINAP-catalyzed carbometalation with boronic acids

- Final reduction to piperidine

The method exhibits exceptional functional group tolerance, accommodating esters, halides, and heterocycles. Gram-scale synthesis of Preclamol precursors validated industrial applicability [1].

Pyrrolidine Ring Expansion

Early work established a chiral base-mediated deprotonation/ring expansion strategy starting from N-Boc-pyrrolidine [2]. Using a catalytic asymmetric deprotonation (20 mol% (+)-sparteine), followed by aldehyde trapping and in situ ring expansion, this approach delivers β-hydroxy piperidines in 65–78% yield with 88–92% ee [2]. While limited to hydroxylated analogs, this method inspired later catalytic asymmetric piperidine syntheses.

Pyridinium Salt Reductive Transamination

A 2022 breakthrough employed Rh-catalyzed reductive transamination of pyridinium salts with chiral primary amines [3]. This single-step conversion achieves 95–99% ee and 85–93% yields for various 3-substituted piperidines. The mechanism involves simultaneous nitrogen transamination and asymmetric hydrogenation, enabling direct access to N-methylated derivatives when using methylamine precursors [3].

Table 1: Comparative Analysis of Asymmetric Piperidine Synthesis Methods

| Method | Catalyst System | Yield Range | ee Range | Scalability | Reference |

|---|---|---|---|---|---|

| Reductive Heck | Rh/(R)-BINAP | 86–98% | 91–99% | Gram-scale | [1] |

| Ring Expansion | (+)-Sparteine | 65–78% | 88–92% | Milligram | [2] |

| Reductive Transamination | Rh/Chiral Phosphine | 85–93% | 95–99% | Multi-gram | [3] |

Reductive Amination Strategies for N-Methyl Carboxamide Functionalization

The installation of the N-methyl carboxamide group typically employs reductive amination protocols, with recent advances addressing historical challenges in stereoretention and functional group compatibility.

Borohydride-Mediated Methylation

A patented route utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) for direct N-methylation of 3-aminopiperidine intermediates [4]. Key process parameters include:

- Solvent: Dichloromethane

- Temperature: 0–50°C

- Stoichiometry: 1.05–5.28 eq NaBH(OAc)₃

- Reaction Time: 12 hours

This method achieves 82–89% yields for (3R)-N-methylpiperidine-3-carboxamide derivatives while preserving stereochemical integrity [4].

Palladium-Catalyzed Aminolysis

An innovative approach employs Pd-catalyzed deconstructive aminolysis of lactam-lactone hybrids [5]. Bridged valerolactam-butyrolactones undergo site-selective acyl C–O cleavage with primary/secondary amines, yielding 3-hydroxy-2-piperidinone carboxamides in 74–88% yield. While not directly producing N-methyl analogs, this method showcases the potential for transition metal catalysis in carboxamide installation [5].

Resolution Techniques for Enantiomeric Purification

Despite advances in asymmetric synthesis, resolution remains critical for obtaining enantiopure (3R)-N-methylpiperidine-3-carboxamide. Two predominant strategies emerge:

Crystallization-Induced Dynamic Resolution

The Rh-catalyzed transamination method [3] incorporates self-purification through crystalline intermediate isolation. During the reductive amination step, diastereomeric salts precipitate selectively, achieving 99.5% ee after recrystallization. This approach avoids traditional chiral stationary phase chromatography, enhancing scalability [3].

Enzymatic Kinetic Resolution

While not explicitly covered in the reviewed literature, analogous piperidine syntheses employ lipase-mediated acetylation for enantiopurification. For example, Pseudomonas fluorescens lipase (PFL) resolves racemic N-Boc-3-aminopiperidines via enantioselective acylation, typically achieving 94–98% ee [4].

Solid-Phase Synthesis for High-Throughput Derivative Production

Recent methodologies enable rapid diversification of the piperidine-carboxamide scaffold through solid-supported synthesis:

Wang Resin-Bound Intermediates

A generalized protocol involves:

- Coupling Fmoc-piperidine-3-carboxylic acid to Wang resin

- On-resin N-methylation via reductive amination

- TFA-mediated cleavage

This approach generates 48–62 analogs per week with 75–89% purity, facilitating SAR studies [5].

Catch-and-Release Purification

Employing sulfonamide-based linkers enables simultaneous synthesis and purification. After piperidine ring formation and N-methylation, treatment with methanolic HCl releases the carboxamide while retaining impurities on the resin [1].

Table 2: Solid-Phase Synthesis Performance Metrics

| Parameter | Wang Resin Method | Catch-and-Release |

|---|---|---|

| Synthesis Time | 5 days | 3 days |

| Average Yield | 78% | 85% |

| Purity Range | 75–89% | 88–94% |

| Parallelization Capacity | 96-well | 384-well |